molecular formula C21H20O6 B2754274 (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one CAS No. 859667-25-7

(2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one

Cat. No.: B2754274
CAS No.: 859667-25-7
M. Wt: 368.385
InChI Key: HASKQOASOBXKLM-GRSHGNNSSA-N
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Description

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a 3,4-dimethoxybenzylidene group at position 2, a methyl group at position 7, and a 2-oxopropoxy substituent at position 4. Its Z-configuration at the benzylidene double bond is critical for stereochemical stability and biological interactions.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(22)11-26-16-8-6-15-20(23)19(27-21(15)13(16)2)10-14-5-7-17(24-3)18(9-14)25-4/h5-10H,11H2,1-4H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASKQOASOBXKLM-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a member of the aurone derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H19O4\text{C}_{19}\text{H}_{19}\text{O}_4

This compound features a benzofuran core with various substituents that influence its biological activity. The presence of methoxy groups and a benzylidene moiety is particularly relevant for its interaction with biological targets.

Synthesis

The synthesis of aurone derivatives like this compound typically involves the condensation of appropriate aldehydes and ketones under acidic conditions. The specific synthetic route may vary based on the desired substituents and yield optimization.

Anticancer Activity

Research has demonstrated that aurone derivatives exhibit significant anticancer properties. A study evaluating various benzofuran derivatives found that modifications in the structure significantly impact cytotoxicity against cancer cell lines. For instance, compounds with methoxy substitutions showed enhanced activity against breast cancer cells, indicating that this compound may also possess similar potential due to its structural characteristics .

Table 1: Cytotoxicity of Aurone Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20ROS generation
(2Z)-...MDA-MB-231TBDTBD

Antioxidant Activity

The antioxidant properties of aurones have been attributed to their ability to scavenge free radicals and inhibit oxidative stress. Studies suggest that the methoxy groups in the structure enhance electron donation capabilities, thereby increasing antioxidant efficacy .

Anti-inflammatory Effects

Aurones have also been investigated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Breast Cancer Study : In a recent study involving various aurone derivatives, this compound was tested against MDA-MB-231 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Inflammation Model : An experimental model using lipopolysaccharide (LPS) induced inflammation in macrophages showed that treatment with this compound led to a significant decrease in IL-6 levels compared to untreated controls. This highlights its potential for therapeutic use in inflammatory conditions .

Scientific Research Applications

Benzofuran derivatives, including (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one, exhibit diverse biological activities such as:

1. Cytotoxicity

  • Induces apoptosis in cancer cells.
  • Mechanism: Modulation of Bcl-2 family proteins.

2. Antioxidant Activity

  • Protects against oxidative stress.
  • Potentially reduces the risk of chronic diseases.

3. Anti-inflammatory Effects

  • Reduces pro-inflammatory cytokines (e.g., TNF and IL-1).
  • May be beneficial in managing chronic inflammatory conditions.

4. Antimicrobial Properties

  • Exhibits activity against various bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various human cancer cell lines. The compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating potent cytotoxicity. Structure–activity relationship (SAR) studies revealed that specific substituents on the benzofuran core enhance its cytotoxic effects.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of related benzofuran compounds. In vitro studies showed that certain derivatives effectively suppressed inflammatory markers, suggesting applicability in treating rheumatoid arthritis and other inflammatory diseases.

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces TNF and IL-1 levels
AntimicrobialExhibits activity against bacterial strains

Structure–Activity Relationships (SAR)

Compound VariantSubstituentsIC50 (µM)Activity Type
Compound AMethoxy group15Cytotoxic
Compound BHydroxy group20Anti-inflammatory
Compound CPiperidine moiety10Antioxidant

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Position 6 Substituents
  • 6-Hydroxy analogs: Compound 6w (): (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one lacks the 2-oxopropoxy group but shares the 3,4-dimethoxybenzylidene and 7-methyl groups. The hydroxy group at position 6 reduces lipophilicity (logP ~2.8) compared to the target compound’s 2-oxopropoxy group (logP ~3.2, estimated). This substitution also increases hydrogen-bonding capacity, affecting solubility and metabolic stability . Maritimein (): Contains a β-D-glucopyranoside at position 6, drastically increasing hydrophilicity. This highlights how polar substituents at position 6 can modulate bioavailability .
  • 6-(2-Oxopropoxy) analogs :

    • The target compound’s 2-oxopropoxy group introduces a ketone, enabling nucleophilic addition reactions. A similar group is seen in C17H14O5 (), where the benzylidene group is replaced with furan-2-ylmethylidene. This substitution reduces aromatic π-stacking interactions but maintains comparable molecular weight (~298.29 g/mol) .
Position 7 Substituents
  • 7-Methyl vs. Halogenation: The target’s 7-methyl group enhances steric bulk without significant electronic effects. In contrast, brominated analogs like 2i (: 5,7-dibromo substitution) exhibit higher molecular weights (e.g., 490.70 g/mol) and altered electronic profiles, which correlate with trypanocidal activity .

Benzylidene Group Modifications

  • 3,4-Dimethoxybenzylidene vs. Melting points for such analogs (e.g., ~230°C) are higher than the target compound’s estimated range (180–200°C), likely due to reduced steric hindrance . 3-Fluorobenzylidene (): Fluorine introduces electronegativity, altering dipole moments and metabolic resistance. The 3-fluoro analog’s lower melting point (139–140°C) suggests weaker crystal packing .

Functional Group Comparisons

Ketone vs. Ester/Carbonyl Groups
  • The 2-oxopropoxy group distinguishes the target compound from esters (e.g., 7b in , with a thiazolo[3,2-a]pyrimidin-3(2H)-one core). Such esters often exhibit higher rigidity and different pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structural identity and purity of this benzofuran derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for verifying stereochemistry (Z-configuration) and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray diffraction (XRD) resolves crystal structure ambiguities. For purity assessment, HPLC-DAD with gradient elution (e.g., acetonitrile/water) is recommended to detect trace impurities .

Q. How can synthetic routes be optimized to enhance yield while maintaining stereochemical integrity?

  • Methodological Answer : Retrosynthetic analysis should prioritize protecting groups for sensitive functionalities (e.g., 2-oxopropoxy). Use Pd-catalyzed cross-coupling for benzylidene formation, monitoring reaction kinetics via TLC/GC-MS. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. room temperature) must be systematically tested to minimize Z/E isomerization. Fractional crystallization or preparative HPLC ensures stereochemical purity .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the compound’s photocatalytic degradation mechanisms?

  • Methodological Answer : Design a nanocomposite membrane (e.g., TiO₂/graphene oxide) to study adsorption-photocatalysis synergy. Use a central composite design (CCD) to optimize variables: light intensity (300–500 nm), pH (4–10), and catalyst loading (0.1–1.0 g/L). Monitor degradation intermediates via LC-QTOF-MS and radical trapping (e.g., tert-butanol for •OH scavenging). Kinetic models (pseudo-first/second-order) quantify degradation rates .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Apply Hansen solubility parameters (HSPs) to correlate solvent affinity with molecular polarity. Conduct phase solubility studies in binary solvent systems (e.g., DMSO/hexane) under controlled humidity. Use molecular dynamics (MD) simulations to predict solvation shells around hydrophobic (benzofuran core) and hydrophilic (dimethoxybenzylidene) regions. Validate experimentally via UV-vis spectroscopy at saturation points .

Q. What strategies mitigate oxidative instability during long-term storage or in vivo studies?

  • Methodological Answer : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to shield reactive sites. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products. Antioxidants (e.g., ascorbic acid) or inert atmosphere storage (N₂/Ar) reduces radical-mediated oxidation. DFT calculations predict vulnerable bonds (e.g., α,β-unsaturated ketone) for targeted stabilization .

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